molecular formula C12H13NO3 B8696761 Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate

Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate

Cat. No.: B8696761
M. Wt: 219.24 g/mol
InChI Key: GCILJQRRDBBUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate is an organic compound with a complex structure that includes a cyano group, a hydroxyphenyl group, and a propionate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate can be synthesized through a series of chemical reactions. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with ethyl cyanoacetate in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions in ethanol, yielding the desired product after a few hours.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 3-(4-cyano-3-hydroxyphenyl)propionate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-cyano-3-oxophenyl)propionate.

    Reduction: Formation of ethyl 3-(4-amino-3-hydroxyphenyl)propionate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3-(4-cyano-3-hydroxyphenyl)propionate exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the cyano group can participate in nucleophilic or electrophilic reactions. These interactions can modulate biological pathways and influence cellular functions.

Comparison with Similar Compounds

Ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate can be compared with other similar compounds such as:

The presence of the cyano group in ethyl 3-(4-cyano-3-hydroxyphenyl)propionate makes it unique and potentially more versatile in various chemical reactions and applications.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 3-(4-cyano-3-hydroxyphenyl)propanoate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)6-4-9-3-5-10(8-13)11(14)7-9/h3,5,7,14H,2,4,6H2,1H3

InChI Key

GCILJQRRDBBUBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-(4-cyano-3-methoxyphenyl)propionate (3.17 g, 13.6 mmol, 1 equiv) and sodium cyanide (2.00 g, 40.8 mmol, 3.00 equiv) in DMSO (60 mL) was stirred at 140-180° C. for 2 h. After 2.5 hours the reaction mixture was taken up in H2O (300 mL), adjusted to pH 7 with AcOH (2.1 mL), and extracted with Et2O (1×150 mL). The organic layer was washed with H2O (2×50 mL), dried (anh. Na2SO4), and concentrated (75° C.). This yielded 2.05 g (68.8%) of ethyl 4-(4-cyano-3-hydroxyphenyl)propionate as a light yellow crystalline solid: 1H-NMR (CDCl3) 7.42 (1H, d), 7.40 (1H, br s), 6.92 (1H, d), 6.81 (1H, dd), 4.15 (2H, q), 2.94 (2H, dd), 2.64 (2H, dd), 1.25 (3H, t).
Name
ethyl 3-(4-cyano-3-methoxyphenyl)propionate
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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